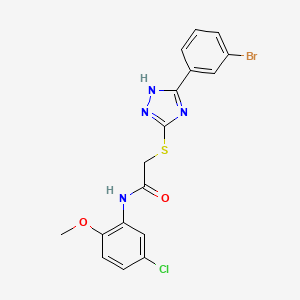
2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound that features a triazole ring, a bromophenyl group, and a chloromethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The bromophenyl group is then introduced via a substitution reaction, followed by the attachment of the chloromethoxyphenyl group through another substitution reaction. The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the final product’s purity.
化学反応の分析
Types of Reactions
2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromophenyl and chloromethoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find use in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism by which 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The triazole ring and the bromophenyl group are likely key structural features that contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar compounds to 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide include other triazole derivatives and acetamide compounds. These compounds may share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties. For example:
1H-1,2,4-Triazole-3-thiol:
N-(5-Chloro-2-methoxyphenyl)acetamide: A related acetamide compound with different substituents, which may exhibit distinct biological activities.
特性
分子式 |
C17H14BrClN4O2S |
|---|---|
分子量 |
453.7 g/mol |
IUPAC名 |
2-[[5-(3-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H14BrClN4O2S/c1-25-14-6-5-12(19)8-13(14)20-15(24)9-26-17-21-16(22-23-17)10-3-2-4-11(18)7-10/h2-8H,9H2,1H3,(H,20,24)(H,21,22,23) |
InChIキー |
ONFJJHSWKMJESN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NNC(=N2)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-7-chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11781188.png)
![3-Isopropylisothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B11781193.png)
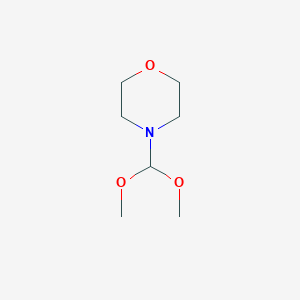

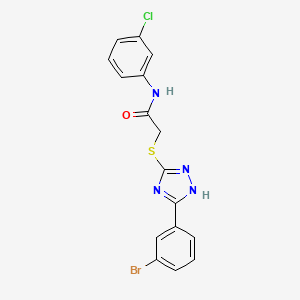
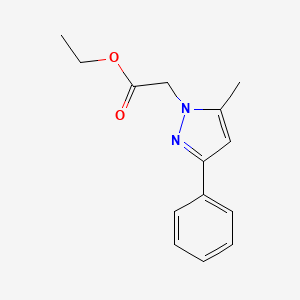
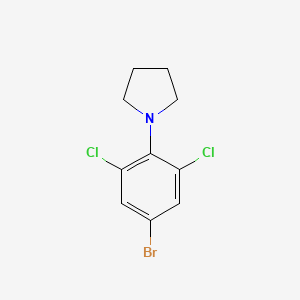

![3-(3-(5-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate](/img/structure/B11781239.png)

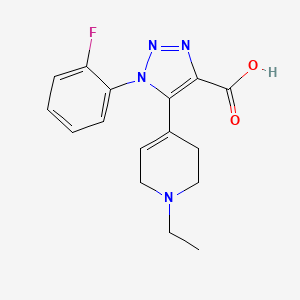
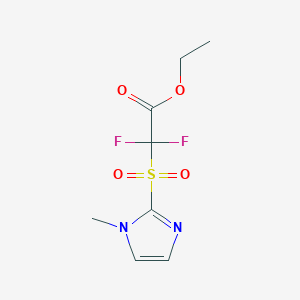
![10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B11781261.png)
![2-Bromo-1H-benzo[d]imidazol-6-amine](/img/structure/B11781271.png)
